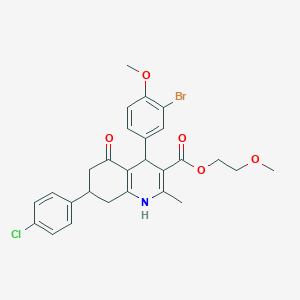

2-Methoxyethyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 5715-61-7

Cat. No.: VC10294291

Molecular Formula: C27H27BrClNO5

Molecular Weight: 560.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5715-61-7 |

|---|---|

| Molecular Formula | C27H27BrClNO5 |

| Molecular Weight | 560.9 g/mol |

| IUPAC Name | 2-methoxyethyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C27H27BrClNO5/c1-15-24(27(32)35-11-10-33-2)25(17-6-9-23(34-3)20(28)12-17)26-21(30-15)13-18(14-22(26)31)16-4-7-19(29)8-5-16/h4-9,12,18,25,30H,10-11,13-14H2,1-3H3 |

| Standard InChI Key | YDQPDIAAXXLVFS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)Br)C(=O)OCCOC |

| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)Br)C(=O)OCCOC |

Introduction

2-Methoxyethyl 4-(3-bromo-4-methoxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C27H27BrClNO5 and a molar mass of 560.864 g/mol. It belongs to the class of hexahydroquinoline derivatives, which are known for their diverse pharmacological and chemical properties. The compound is primarily characterized by its ester functional group, quinoline backbone, and halogenated aromatic substituents.

Structural Features

The structure of this compound includes:

-

Quinoline Core: A bicyclic aromatic system fused with a nitrogen-containing ring.

-

Substituents:

-

A bromine atom at the meta-position of one phenyl ring.

-

A methoxy group (-OCH3) on both aromatic systems.

-

A chlorine atom on another phenyl ring.

-

-

Ester Group: The carboxylic acid moiety is esterified with a 2-methoxyethyl group.

-

Methyl Substitution: A methyl group attached to the quinoline nitrogen.

The combination of these features provides the compound with unique steric and electronic properties.

Synthesis Pathway

The synthesis of hexahydroquinoline derivatives like this compound typically involves a multi-component reaction (MCR), such as the Hantzsch synthesis. This process combines:

-

An aldehyde (e.g., substituted benzaldehydes),

-

A β-ketoester,

-

Ammonium acetate or an amine,

-

A catalyst (e.g., acetic acid or other Lewis acids).

The reaction proceeds under reflux conditions, resulting in the formation of hexahydroquinoline derivatives with high yields.

Applications and Potential Uses

While specific applications of this compound are not extensively documented, hexahydroquinoline derivatives are widely studied for their roles in:

-

Pharmaceuticals:

-

Antimicrobial agents

-

Calcium channel blockers

-

Anti-inflammatory drugs

-

-

Material Science:

-

Precursors for advanced organic materials due to their structural rigidity and electronic properties.

-

Further research may explore its bioactivity and potential as a lead compound in drug development.

Spectroscopic Characterization

To confirm its structure, the following analytical techniques are commonly employed:

-

NMR Spectroscopy: Provides details about hydrogen and carbon environments.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume